1-Bromo-3-chloro-2,5-dimethoxybenzene
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Overview
Description
1-Bromo-3-chloro-2,5-dimethoxybenzene is an aromatic compound with the molecular formula C8H8BrClO2 It is characterized by the presence of bromine, chlorine, and methoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloro-2,5-dimethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the bromination and chlorination of 2,5-dimethoxyaniline or similar precursors under controlled conditions. The reaction conditions often include the use of catalysts such as iron(III) chloride or aluminum chloride to facilitate the halogenation process .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the initial formation of intermediates followed by selective halogenation. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-chloro-2,5-dimethoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where the bromine or chlorine atoms can be replaced by other electrophiles.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding quinones, while reduction reactions can lead to the formation of dehalogenated products.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used for oxidation reactions.
Major Products Formed:
Substitution Products: Depending on the electrophile used, various substituted benzene derivatives can be formed.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dehalogenated benzene derivatives.
Scientific Research Applications
1-Bromo-3-chloro-2,5-dimethoxybenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-3-chloro-2,5-dimethoxybenzene involves its interaction with various molecular targets through electrophilic aromatic substitution. The presence of electron-donating methoxy groups and electron-withdrawing halogens influences its reactivity and interaction with other molecules. The pathways involved include the formation of reactive intermediates that can further react to form stable products .
Comparison with Similar Compounds
1-Bromo-3,5-dimethoxybenzene: Similar in structure but lacks the chlorine atom.
1-Chloro-2,5-dimethoxybenzene: Similar but lacks the bromine atom.
1-Bromo-2,5-dimethoxybenzene: Similar but lacks the chlorine atom.
Properties
Molecular Formula |
C8H8BrClO2 |
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Molecular Weight |
251.50 g/mol |
IUPAC Name |
1-bromo-3-chloro-2,5-dimethoxybenzene |
InChI |
InChI=1S/C8H8BrClO2/c1-11-5-3-6(9)8(12-2)7(10)4-5/h3-4H,1-2H3 |
InChI Key |
QBMMFDNYTXJHEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)OC)Cl |
Origin of Product |
United States |
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